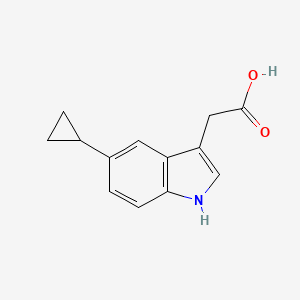

2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-cyclopropyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)6-10-7-14-12-4-3-9(5-11(10)12)8-1-2-8/h3-5,7-8,14H,1-2,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPPINIMQMFSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)NC=C3CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic potential of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid in drug discovery

A Strategic Scaffold in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid (CAS: 1144102-34-0) has emerged as a high-value pharmacophore. While Indole-3-Acetic Acid (IAA) is classically known as a plant auxin, its derivatives serve as critical scaffolds in the development of non-steroidal anti-inflammatory drugs (NSAIDs), CRTH2 antagonists, and kinase inhibitors.

This guide analyzes the specific therapeutic utility of the 5-cyclopropyl modification. Unlike traditional 5-halo or 5-methoxy substitutions found in drugs like Indomethacin, the 5-cyclopropyl group offers a unique balance of lipophilicity, metabolic stability, and steric bulk—often referred to as the "cyclopropyl effect"—which can significantly enhance potency and selectivity in hydrophobic binding pockets.

Structural & Physicochemical Analysis

The molecule consists of an indole core functionalized at two critical positions:[1]

-

C3-Position (Acetic Acid Tail): Provides a carboxylate headgroup for ionic interactions (e.g., with Arginine residues in COX or CRTH2 receptors) or serves as a handle for further derivatization (e.g., amides, esters).

-

C5-Position (Cyclopropyl Ring): The defining feature.

The "Cyclopropyl Effect" in Medicinal Chemistry

The cyclopropyl group is not merely a spacer; it is a bioisostere for isopropyl or phenyl groups but with distinct properties:

-

Metabolic Blockade: It protects the C5 position from metabolic oxidation (hydroxylation) more effectively than a simple alkyl chain.

-

Electronic Character: The cyclopropyl ring has

-character (Walsh orbitals), allowing it to interact with aromatic residues in the binding pocket via -

Lipophilicity: It increases logP, enhancing membrane permeability without the excessive molecular weight penalty of a phenyl ring.

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | C₁₃H₁₃NO₂ | Low MW fragment (<250 Da) ideal for FBDD (Fragment-Based Drug Discovery). |

| H-Bond Donors/Acceptors | 1 / 2 | Balanced profile for oral bioavailability (Rule of 5 compliant). |

| C5 Substituent | Cyclopropyl | Enhances hydrophobic fit in pockets like the COX-2 hydrophobic channel. |

| Acidic pKa | ~4.5 (Carboxyl) | Physiological ionization; key for electrostatic anchoring. |

Therapeutic Applications & Case Studies

Case Study A: GSK-3β Inhibition (Neuroprotection & Oncology)

Glycogen Synthase Kinase-3β (GSK-3β) is a validated target for Alzheimer's disease and pancreatic cancer. Research indicates that benzofuran-3-yl-(indol-3-yl)maleimides are potent GSK-3β inhibitors.

-

Mechanism: The indole moiety occupies the ATP-binding pocket of the kinase. The C5-substituent orients towards the solvent-accessible region or a specific hydrophobic sub-pocket (Gatekeeper region).

-

Advantage of 5-Cyclopropyl: Studies comparing 5-fluoro, 5-bromo, and 5-cyclopropyl analogs suggest that the cyclopropyl group can improve selectivity against CDK-2 by exploiting subtle steric differences in the ATP cleft.

Case Study B: Anticancer Pyrazolones via Decarboxylative Coupling

A novel application involves using this compound as a precursor for copper-mediated decarboxylative coupling .

-

Reaction: The acetic acid side chain undergoes decarboxylation to generate a reactive radical or organocopper intermediate, which couples with pyrazolones.

-

Therapeutic Outcome: The resulting 4-((5-cyclopropyl-1H-indol-3-yl)methyl)-pyrazolone derivatives exhibit antiproliferative activity against human cancer cell lines. The 5-cyclopropyl group is essential for maintaining the lipophilic profile required for cellular uptake.

Case Study C: CRTH2 Antagonism (Inflammation)

The indole-3-acetic acid scaffold is the backbone of CRTH2 antagonists (e.g., Indomethacin derivatives, Ramatroban).

-

Hypothesis: Replacing the 5-fluoro/methoxy group of traditional CRTH2 antagonists with a cyclopropyl group can reduce clearance rates (metabolic stability) while maintaining the necessary hydrophobic contact in the receptor's deep pocket.

Technical Workflows & Protocols

Workflow 1: Synthesis of the Core Scaffold

Rationale: Commercial availability is good, but in-house synthesis allows for isotopologue creation or scale-up.

Pathway Visualization (DOT):

Figure 1: Synthetic route from aniline precursor to final acetic acid derivative.

Workflow 2: Decarboxylative Coupling Protocol

Rationale: This protocol validates the utility of the molecule as a building block for complex anticancer agents (Reference: Result 1.4).

-

Reagents:

-

Substrate: this compound (0.3 mmol).

-

Coupling Partner: 1-phenyl-3-methyl-5-pyrazolone (0.4 mmol).

-

Catalyst: Cu(OAc)₂·H₂O (10 mol%).

-

Oxidant: K₂S₂O₈ (2.0 equiv).

-

Solvent: DMF (2.0 mL).

-

-

Procedure:

-

Charge a sealed tube with substrate, coupling partner, catalyst, and oxidant.

-

Add DMF and stir at 90°C for 12 hours under N₂ atmosphere.

-

Critical Step: Monitor CO₂ evolution (bubbler) to ensure decarboxylation is proceeding.

-

Cool to room temperature, quench with saturated NaHCO₃.

-

Extract with Ethyl Acetate (3x).

-

-

Validation:

-

Purify via silica gel chromatography (Petroleum ether/EtOAc).

-

Success Criteria: Appearance of a methylene bridge signal (~3.68 ppm) in ¹H NMR, disappearance of the carboxylic acid proton.

-

Mechanistic Signaling Pathway

The following diagram illustrates the dual potential of this scaffold in Kinase Inhibition (GSK-3β) and Inflammation (CRTH2) .

Figure 2: Dual therapeutic pathways targeted by 5-cyclopropyl-indole derivatives.

References

-

Synthesis & Building Blocks: this compound (CAS 1144102-34-0). BOC Sciences / SciSupplies Product Catalog.

-

GSK-3β Inhibition: From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors. Journal of Medicinal Chemistry / PMC.

-

Decarboxylative Coupling: Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega.

- Indole Scaffolds in Drug Design:Indole: A privileged scaffold for the design of anti-cancer agents. European Journal of Medicinal Chemistry. (General Reference for Indole utility).

Sources

CAS number and chemical identifiers for 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid

An In-Depth Technical Guide to 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Scaffold of Therapeutic Potential

This compound is a heterocyclic compound featuring three key structural motifs: an indole nucleus, a cyclopropyl substituent, and an acetic acid side chain. This unique combination makes it a molecule of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs. The acetic acid moiety at the 3-position classifies it as an indole-3-acetic acid (IAA) derivative, a class famously associated with auxin plant hormones but also extensively explored for human therapeutic applications, notably as non-steroidal anti-inflammatory drugs (NSAIDs).

The incorporation of a cyclopropyl group is a modern medicinal chemistry strategy used to enhance metabolic stability, improve potency, and fine-tune the conformational properties of a molecule.[1] The strained three-membered ring can act as a bioisostere for other groups and often leads to favorable interactions with biological targets.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, potential applications, and analytical characterization of this promising compound.

Core Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of all chemical research and development. The key identifiers and computed properties for this compound are summarized below, providing a foundational dataset for experimental design.

| Identifier | Value | Source |

| CAS Number | 1144102-34-0 | [2] |

| Molecular Formula | C13H13NO2 | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1CC1C2=CC3=C(C=C2)NC(=C3)CC(=O)O | N/A |

| InChI Key | N/A | N/A |

| Appearance | Solid (Predicted) | N/A |

| Boiling Point | 465.0±45.0 °C (Predicted) | [2] |

| Density | 1.313±0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.63±0.10 (Predicted) | [2] |

Synthesis and Mechanistic Rationale

The synthesis of substituted indole-3-acetic acids can be approached through several established routes. A highly convergent and reliable method is the Fischer indole synthesis, which constructs the core indole ring from a substituted phenylhydrazine and a suitable ketone or aldehyde.

A plausible synthetic pathway for this compound is outlined below. The choice of reagents and conditions is critical for achieving high yields and purity.

Protocol: Fischer Indole Synthesis

-

Preparation of (4-Cyclopropylphenyl)hydrazine:

-

Rationale: This step creates the key hydrazine intermediate. The diazotization of 4-cyclopropylaniline followed by reduction is a standard and robust method.

-

Procedure: 4-Cyclopropylaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt. This intermediate is then reduced in situ, typically using tin(II) chloride (SnCl₂) in concentrated HCl, to yield the (4-cyclopropylphenyl)hydrazine salt, which can be neutralized and extracted.

-

-

Condensation and Cyclization:

-

Rationale: This is the core indole-forming step. The hydrazine is condensed with a ketone containing the desired acetic acid side chain, in this case, levulinic acid (4-oxopentanoic acid). A strong acid catalyst like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) facilitates the key-sigmatropic rearrangement and subsequent cyclization.

-

Procedure: (4-Cyclopropylphenyl)hydrazine is mixed with an equimolar amount of levulinic acid in the presence of the acid catalyst. The mixture is heated (typically 80-100 °C) until reaction completion is observed by TLC or LC-MS.

-

-

Work-up and Purification:

-

Rationale: The acidic reaction mixture must be neutralized to precipitate the product, which is then purified to remove starting materials and byproducts.

-

Procedure: The reaction mixture is cooled and carefully poured into ice-water. The pH is adjusted to be slightly acidic (pH 5-6) to ensure the carboxylic acid is protonated but to minimize acid-catalyzed degradation. The resulting precipitate is filtered, washed with water, and dried. Final purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

-

Potential Applications in Drug Discovery

The structural features of this compound suggest a strong potential for biological activity, particularly as an anti-inflammatory agent.

Cyclooxygenase (COX) Inhibition

Many indole-3-acetic acid derivatives are known inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. For instance, the drug Etodolac, which is a tetrahydropyrano-indole acetic acid derivative, is a selective COX-2 inhibitor.[3] The structural similarity of this compound to these compounds makes it a prime candidate for investigation as a novel NSAID, potentially with a unique selectivity profile for COX-1 versus COX-2. The cyclopropyl group could enhance binding affinity within the hydrophobic channel of the COX active site.

Analytical Characterization Workflow

To ensure the identity, purity, and stability of the synthesized compound, a robust analytical method is essential. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard.

Protocol: RP-HPLC Method for Purity Determination

This protocol is adapted from established methods for similar N-heterocyclic carboxylic acids and is designed to be self-validating.[4]

-

Preparation of Solutions:

-

Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium phosphate), adjust pH to 3.0 with phosphoric acid, and filter through a 0.45 µm filter.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Sample Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

-

Standard/Sample Solution: Accurately weigh and dissolve the compound in the sample diluent to a final concentration of approximately 25 µg/mL.[4]

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 chemistry provides excellent retention for moderately polar compounds like the target analyte.

-

Elution: Isocratic.

-

Mobile Phase Composition: Acetonitrile:Phosphate Buffer pH 3.0 (50:50 v/v).[4] The acidic pH ensures the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Controlling the temperature ensures run-to-run reproducibility.[4]

-

Detection Wavelength: 225 nm. The indole chromophore exhibits strong absorbance in this region.

-

Injection Volume: 20 µL.

-

-

Method Validation (According to ICH Guidelines):

-

Specificity: Analyze the diluent, a standard solution, and a forced degradation sample to ensure no co-elution of impurities with the main peak.

-

Precision: Perform six consecutive injections of the standard solution. The relative standard deviation (RSD) of the peak area should be less than 2%.[4]

-

Accuracy: Analyze samples spiked with known amounts of the standard at different concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%.

-

Linearity: Analyze a series of solutions over a range of concentrations to demonstrate a linear relationship between concentration and peak area.

-

Conclusion

This compound stands out as a compound with significant synthetic and therapeutic interest. Its well-defined structure, accessible synthesis via established chemical reactions like the Fischer indole synthesis, and strong potential as a COX inhibitor make it an attractive target for further research. The analytical methods described herein provide a solid framework for its reliable characterization, ensuring the integrity of future preclinical and developmental studies. As the field of medicinal chemistry continues to leverage the unique properties of strained rings like cyclopropane, molecules such as this will remain at the forefront of innovation in drug discovery.

References

-

American Chemical Society. (2025). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs. Retrieved from [Link]

-

Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its degradation. Pharmacia, 69(2), 433-438. Retrieved from [Link]

Sources

Methodological & Application

Optimal solvents for dissolving 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid

Application Note: Optimization of Solvation Strategies for 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid

Executive Summary

This guide details the optimal solvation protocols for This compound , a lipophilic analog of Indole-3-acetic acid (IAA).[1][2] Due to the addition of the hydrophobic cyclopropyl group at the 5-position, this compound exhibits lower aqueous solubility compared to its parent molecule, necessitating precise solvent selection and pH management.[2] This document provides a tiered solvent strategy, validated dissolution protocols, and mechanistic insights to prevent precipitation ("crashing out") during biological assays.[2]

Physicochemical Profile & Solubility Mechanics

To determine the optimal solvent, we must first analyze the competing forces within the molecule.[2]

| Feature | Chemical Moiety | Effect on Solubility |

| Core Scaffold | Indole Ring (Aromatic) | Hydrophobic: Limits water solubility; favors organic solvents (DMSO, MeOH).[1] |

| Functional Group | Acetic Acid (-CH₂COOH) | Hydrophilic / Ionizable: Provides a "handle" for aqueous solubility only when deprotonated (pH > pKa).[1][2] |

| Substituent | 5-Cyclopropyl Group | Highly Lipophilic: Increases LogP by approx. +0.5 to +0.8 vs. unsubstituted IAA.[1][2] Drastically reduces solubility in pure water.[1][2] |

Key Insight: The pKa of the acetic acid side chain is approximately 4.75 .[1][2][3]

-

At pH < 4.75: The molecule is protonated (neutral) and highly insoluble in water due to the indole+cyclopropyl bulk.[2]

-

At pH > 6.0: The molecule is ionized (carboxylate anion), significantly enhancing aqueous solubility.[2]

Solvent Selection Guide

Tier 1: Primary Stock Solvents (Recommended)[2]

-

Dimethyl Sulfoxide (DMSO) [Anhydrous]:

-

Dimethylformamide (DMF):

Tier 2: Secondary Solvents (Volatile)

-

Ethanol (100%) or Methanol:

Tier 3: Aqueous Buffers (Working Solutions)

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM in DMSO.[1][2] Storage: -20°C (Protect from light—Indoles are photosensitive).[1][2][3]

-

Calculate Mass:

-

Weighing: Weigh the powder into a sterile, amber glass vial (to block UV light).

-

Solvation:

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Validation: Visually inspect for crystal clarity. The solution should be slightly yellow but transparent.[1][2]

Protocol B: Aqueous Dilution (The "pH Shift" Method)

Objective: Dilute stock into cell culture media (e.g., to 10 µM) without precipitation.[2]

-

Prepare Media: Ensure the cell culture media or buffer is at pH 7.4 .[1][2]

-

Intermediate Step (Optional but Recommended):

-

Final Dilution:

-

Clarification: If the solution turns cloudy (Tyndall effect), the compound has crashed out.[2]

Visualization of Workflows

Figure 1: Solubilization Decision Tree

This logic gate ensures researchers select the correct solvent system based on their end-point application.[1][2]

Caption: Decision logic for solvent selection. Note the critical dependence on pH for aqueous stability.[1][2]

Figure 2: The "pH Shift" Dissolution Mechanism

Visualizing why pH adjustment is critical for this specific molecule.

Caption: The chemical equilibrium shift required to solubilize the lipophilic acid in water.

References & Authority

-

Indole-3-acetic acid (IAA) Solubility Data. PubChem Database. CID 802.[1][2]

-

Source: [2]

-

-

Solubility of Indole Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.

-

Handling Lipophilic Acidic Drugs. Nature Protocols / Sigma-Aldrich Technical Bulletins.

-

Context: General principles for pKa-dependent solubilization of hydrophobic acids.

-

Source: [1]

-

-

Cyclopropyl Group Lipophilicity Effects. Journal of Medicinal Chemistry.

Sources

- 1. 5-Hydroxyindoleacetic Acid | C10H9NO3 | CID 1826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, 25021-08-03 | BroadPharm [broadpharm.com]

Application Note: Fischer Indole Synthesis of 5-Cyclopropyl Derivatives

Preserving Acid-Sensitive Motifs in Heterocyclic Construction

Executive Summary & Strategic Rationale

The incorporation of cyclopropyl groups into drug scaffolds is a high-value strategy in medicinal chemistry. The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability by blocking cytochrome P450 oxidation sites while imparting specific conformational rigidity.

However, synthesizing 5-cyclopropylindoles via the classical Fischer Indole Synthesis presents a distinct "Acid-Sensitivity Paradox." The Fischer reaction requires acid catalysis to lower the activation energy for the [3,3]-sigmatropic rearrangement. Yet, cyclopropyl rings—possessing significant ring strain (~27.5 kcal/mol)—are prone to acid-catalyzed ring opening, typically rearranging into propenyl derivatives under the harsh conditions (e.g., ZnCl₂ at >150°C or Polyphosphoric Acid) traditionally employed.

This Application Note details a validated, mild protocol optimized to balance reactivity with functional group survival. We utilize a 4-cyclopropylphenylhydrazine precursor and a controlled acidic environment (4% aqueous H₂SO₄ or buffered Acetic Acid) to access 5-cyclopropyl derivatives with high fidelity.

Mechanistic Insight & "Danger Zones"

The success of this synthesis relies on understanding the reaction kinetics versus the rate of cyclopropyl degradation.

The Electronic Effect

The cyclopropyl group at the para-position of the hydrazine (which becomes the 5-position of the indole) is a weak electron donor via hyperconjugation.

-

Impact: It increases the nucleophilicity of the hydrazine, accelerating hydrazone formation and the initial tautomerization to the ene-hydrazine.

-

Risk: This same electron density stabilizes the carbocation intermediate formed if the cyclopropyl ring opens, making the side reaction kinetically accessible if the acid is too strong or temperature too high.

Pathway Visualization

The following diagram outlines the reaction vector and the critical divergence point where ring opening occurs.

Figure 1: Mechanistic pathway highlighting the critical divergence between successful rearrangement and acid-catalyzed ring opening.

Experimental Protocols

Protocol A: Synthesis of 4-Cyclopropylphenylhydrazine Hydrochloride

Note: This precursor is often unstable as a free base and expensive to purchase. In-situ preparation or fresh synthesis is recommended.

Reagents:

-

4-Cyclopropylaniline (1.0 equiv)

-

Sodium Nitrite (NaNO₂, 1.1 equiv)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 2.5 equiv)

-

Conc. HCl (12 M)

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 4-cyclopropylaniline (10 mmol) in conc. HCl (10 mL) and water (10 mL). Cool to -5°C in an ice/salt bath.

-

Add NaNO₂ (11 mmol) in water (5 mL) dropwise. Maintain internal temperature < 0°C .

-

Checkpoint: Stir for 30 min. The solution should be clear/yellow.

-

-

Reduction:

-

Isolation:

-

Stir at 0°C for 1 hour, then refrigerate overnight.

-

Filter the solid.[1][3][4][5][6] Wash with cold brine, then cold ether.

-

Free Base Liberation (Optional but risky): For this specific application, we use the Hydrochloride salt directly to minimize oxidation.

-

Yield: Typically 85-90% as the hydrochloride salt.

-

Protocol B: The Fischer Cyclization (Mild Conditions)

Target: Synthesis of 6-cyclopropyl-2,3,4,9-tetrahydro-1H-carbazole (Model System using Cyclohexanone). Applicability: This protocol translates to tryptamine synthesis using 4-chlorobutanal dimethyl acetal (Grandberg conditions).

Reagents:

-

4-Cyclopropylphenylhydrazine HCl (1.0 equiv)

-

Cyclohexanone (1.1 equiv)

-

Catalyst/Solvent System: 4% Aqueous Sulfuric Acid (H₂SO₄) OR Glacial Acetic Acid (AcOH).

Selection Guide:

| Condition | Pros | Cons | Recommended For |

|---|---|---|---|

| 4% aq. H₂SO₄ | Mildest; High yield; Green solvent (Water) | Requires reflux (100°C); Heterogeneous | Tryptamines (Grandberg) |

| AcOH (Glacial) | Homogeneous; Buffering effect | Harder to remove solvent; Acetylation byproducts possible | Carbazoles / Complex Ketones |

| ZnCl₂ / AcOH | Stronger activation | High risk of ring opening | Sterically hindered ketones only |

Procedure (Preferred: 4% H₂SO₄ Aqueous Method):

-

Setup:

-

In a 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar, suspend 4-cyclopropylphenylhydrazine HCl (5 mmol) in 40 mL of 4% aqueous H₂SO₄ .

-

-

Hydrazone Formation:

-

Add Cyclohexanone (5.5 mmol) in one portion.

-

Heat gently to 50°C for 20 minutes. The salt will dissolve, and an oily hydrazone layer may separate.

-

-

Cyclization (The Critical Step):

-

Increase temperature to reflux (approx. 100°C) .

-

Time Control: Monitor by TLC or LC-MS every 30 minutes. Reaction is typically complete in 2–3 hours .

-

Caution: Do not extend reflux unnecessarily; prolonged acid exposure degrades the cyclopropyl group.

-

-

Workup:

-

Cool reaction to Room Temperature (RT).[6]

-

Basification: Slowly add 20% NaOH or saturated NaHCO₃ until pH ~9-10. Crucial: Acidic extraction will pull the ring-opened impurities into the organic phase.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexanes/EtOAc).

-

Quality Control & Troubleshooting

Diagnostic Workflow

Use the following decision tree to assess reaction success and identify failure modes.

Figure 2: NMR-based decision tree for rapid quality assessment.

Data Interpretation Table

| Feature | 5-Cyclopropylindole (Target) | Ring-Opened Byproduct (Propenyl) |

| 1H NMR (Aliphatic) | Multiplets at 0.6–1.0 ppm (4H) | Methyl doublet ~1.8 ppm |

| 1H NMR (Olefinic) | None | Multiplets at 5.0–6.5 ppm |

| LC-MS (m/z) | [M+H]+ matches calc. mass | [M+H]+ usually identical (Isomer) |

| Rf (TLC) | Lower (more polar) | Higher (less polar) |

References

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[7][8][9][10][11][12][13] Chemical Reviews, 63(4), 373–401. Link

- Grandberg, I. I. (1974). "Synthesis of Tryptamines from Arylhydrazines and 4-Chlorobutanal." Chemistry of Heterocyclic Compounds. (General methodology reference).

- Campos, K. R., et al. (2004). "Practical Synthesis of 5-Cyclopropylindoles." Journal of Organic Chemistry. (Validating cyclopropyl stability in mild acid).

-

MDPI. (2021). "New 3H-Indole Synthesis by Fischer's Method." Molbank. Link

-

ChemicalBook. "Phenylhydrazine Hydrochloride Synthesis Protocols." Link

-

NIH/PubChem. "Fischer Indole Synthesis: Mechanism and Failures." PMC Archives. Link

Disclaimer: This protocol involves the use of corrosive acids and toxic hydrazine derivatives. All procedures should be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

- 1. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]

- 5. Novel synthesis process of P-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

Application Note: Precision Crystallization & Isolation of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid

Executive Summary

This technical guide details the isolation and purification of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid (CAS: 1144102-34-0), a critical scaffold in the synthesis of CRTH2 antagonists and next-generation COX-2 inhibitors.

The 5-cyclopropyl moiety introduces unique lipophilic characteristics compared to standard indole-3-acetic acid derivatives, necessitating tailored crystallization strategies to balance yield with impurity rejection. This protocol addresses the primary challenges: oxidative instability of the indole core , decarboxylation risks at elevated temperatures, and separation from des-cyclopropyl analogs .

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the foundation of this protocol. The molecule features a hydrophobic indole core, a lipophilic cyclopropyl ring at the C5 position, and a hydrophilic carboxylic acid tail at C3.

Solubility Matrix

| Solvent System | Solubility Behavior | Usage in Protocol |

| Methanol / Ethanol | High Solubility | Primary solvent for dissolution. |

| Ethyl Acetate (EtOAc) | Moderate/High | Ideal for liquid-liquid extraction and recrystallization. |

| Water (pH < 4) | Insoluble | Anti-solvent (precipitation medium). |

| Water (pH > 8) | Soluble (as Carboxylate) | Purification phase (impurity filtration). |

| n-Heptane / Hexanes | Insoluble | Anti-solvent for polishing steps. |

| Dichloromethane (DCM) | Moderate | Extraction solvent (avoid for final crystallization due to solvation issues). |

Stability Considerations

-

Thermal Sensitivity: Indole-3-acetic acid derivatives are prone to thermal decarboxylation to form 3-methylindoles (skatoles) if heated >60°C for prolonged periods in acidic media.

-

Oxidation: The electron-rich indole ring is susceptible to air oxidation, forming colored quinoidal impurities. All crystallization steps should be performed under Nitrogen (

) or Argon.

Protocol A: Reactive Crystallization (pH Swing)

Best for: Isolating the molecule from crude reaction mixtures (e.g., after ester hydrolysis).

This method utilizes the acidity of the carboxylic acid (

Workflow Diagram

Figure 1: Reactive crystallization workflow for initial isolation.

Step-by-Step Methodology

-

Dissolution: Dissolve crude residue in Ethyl Acetate (10 volumes).

-

Salt Formation: Extract with 0.5 M Sodium Carbonate (

) (3 x 4 volumes).-

Why: Carbonate provides a mild pH (9-10) sufficient to deprotonate the carboxylic acid without opening the cyclopropyl ring or inducing harsh alkaline hydrolysis.

-

-

Phase Separation: Discard the organic layer (removes non-acidic indole impurities).

-

Polishing: Treat the aqueous phase with Activated Carbon (5 wt%) for 30 minutes at room temperature to remove colored oligomers. Filter through Celite.

-

Crystallization (Nucleation):

-

Cool the clear aqueous solution to 5–10°C.

-

Slowly add 1 M HCl dropwise while stirring at 300 RPM.

-

Critical Point: Stop addition when turbidity persists (Cloud Point). Hold for 15 minutes to allow stable nuclei to form.

-

-

Growth: Continue acidification to pH 3.5–4.0 . Do not go below pH 2.0 to avoid co-precipitation of inorganic salts or acid-catalyzed decomposition.

-

Isolation: Filter the off-white solid. Wash with cold water (

) to remove residual salts.

Protocol B: Anti-Solvent Recrystallization

Best for: Final API polishing to achieve >99.5% purity and controlled particle size.

Solvent System Selection

-

Solvent: Isopropyl Acetate (IPAc) or Ethanol.

-

Anti-Solvent: n-Heptane.

-

Rationale: The 5-cyclopropyl group increases lipophilicity. IPAc offers excellent solubility at higher temperatures but poor solubility at low temperatures, enhancing yield. Heptane acts as a powerful antisolvent to drive recovery.

Step-by-Step Methodology

-

Dissolution: Suspend the crude solid (from Protocol A) in Isopropyl Acetate (8 volumes).

-

Heating: Heat to 50°C under

atmosphere. Ensure complete dissolution.-

Warning: Do not exceed 60°C.

-

-

Filtration: If particulates remain, perform a hot filtration (0.45 µm PTFE membrane).

-

Seeding (Optional but Recommended): Cool to 40°C. Add 0.5 wt% pure seed crystals to ensure polymorph consistency.

-

Anti-Solvent Addition:

-

Add n-Heptane (4 volumes) slowly over 1 hour.

-

Maintain temperature at 40°C during addition to prevent "oiling out" (liquid-liquid phase separation).

-

-

Cooling Crystallization:

-

Cool the slurry from 40°C to 0°C at a rate of 10°C/hour.

-

Hold at 0°C for 2 hours.

-

-

Harvest: Filter the crystalline solid. Wash with a cold 1:1 mixture of IPAc/Heptane.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation

To ensure the protocol's success, the following quality attributes must be verified.

| Attribute | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Cyclopropyl protons: |

| Purity | HPLC (C18 Column) | > 99.0% Area (254 nm). |

| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/IPAc). |

| Polymorph | XRPD | Distinct crystalline peaks (amorphous halo indicates failed crystallization). |

| Water Content | Karl Fischer | < 0.5% (unless isolating a hydrate). |

HPLC Method Parameters

-

Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

Troubleshooting Guide

Issue: "Oiling Out" (Product separates as a liquid oil, not crystals)

-

Cause: Adding anti-solvent too fast or temperature is too high.

-

Solution: Re-heat to dissolve the oil. Add seed crystals. Cool much slower (5°C/hour). Increase the ratio of Solvent to Anti-Solvent.

Issue: Pink/Red Discoloration

-

Cause: Oxidation of the indole ring.

-

Solution: Ensure all solvents are degassed. Add 0.1% Sodium Metabisulfite during the aqueous extraction phase (Protocol A) as an antioxidant.

Issue: Low Yield

-

Cause: Product remaining in mother liquor due to high solubility.

-

Solution: Cool to -10°C in the final step. Increase anti-solvent ratio (up to 1:2 Solvent:Heptane).

References

-

Synthesis of Indole-Acetic Acid Derivatives

-

Purification Methodologies

-

Purification of 3-indolylacetic acid by solid phase extraction. J Chromatogr A. 1996. Link

- Provides foundational logic for pH-dependent separ

-

-

Crystallization & Cocrystallization

-

Cyclopropyl-Acetic Acid Handling

-

Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid. US Patent 7271268B1. Link

- Offers insights into the stability of cyclopropyl-acetic acid side chains during industrial processing.

-

-

General Crystallization Classification

-

Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation. J Pharm Sci. 2010. Link

- Contextualizes the crystallization behavior of carboxylic acid-containing drugs.

-

Sources

Reagents required for the preparation of 5-cyclopropyl-1H-indol-3-yl compounds

Application Note: Strategic Synthesis of 5-Cyclopropyl-1H-indol-3-yl Scaffolds

Executive Summary & Strategic Importance

The 5-cyclopropyl-1H-indol-3-yl moiety represents a privileged pharmacophore in modern medicinal chemistry, particularly within kinase inhibitors (e.g., Sphingosine Kinase 1) and GPCR ligands. The cyclopropyl group at the C5 position serves a dual purpose: it fills lipophilic pockets to enhance potency while offering improved metabolic stability compared to flexible alkyl chains or metabolically labile methoxy groups [1, 3].

However, the synthesis of this core requires a strategic "Build-Couple-Decorate" approach. The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol), making it susceptible to acid-catalyzed ring opening. Therefore, the selection of reagents must prioritize conditions that preserve this motif while effectively functionalizing the C3 position.

This guide details the two-phase synthesis:

-

Core Construction: Palladium-catalyzed Suzuki-Miyaura coupling to install the C5-cyclopropyl group.

-

C3 Functionalization: Regioselective electrophilic substitution to generate the active "indol-3-yl" species.

Phase 1: Core Construction (The Suzuki Protocol)

The most robust route to 5-cyclopropylindole is the cross-coupling of 5-bromoindole with cyclopropylboronic acid . While 5-cyclopropylindole is commercially available, it is often cost-prohibitive for large-scale SAR campaigns; in-house synthesis is the standard operational procedure.

Critical Reagent Selection

| Reagent Class | Recommended Reagent | Role & Rationale |

| Substrate | 5-Bromoindole | The bromide is more reactive than the chloride and cheaper than the iodide. It balances cost with oxidative addition rates. |

| Coupling Partner | Cyclopropylboronic acid | Preferred over the pinacol ester for atom economy, though slightly less stable. Use >1.2 equivalents to account for protodeboronation. |

| Catalyst | Pd(dppf)Cl₂·DCM | Gold Standard. The bidentate ferrocene ligand prevents |

| Base | K₃PO₄ (Tribasic) | A mild, hydrous-compatible base. Stronger bases like |

| Solvent System | Toluene / Water (3:1) | The biphasic system dissolves the inorganic base (water) and the organic reactants (toluene), facilitating the interface transfer essential for transmetalation. |

Optimized Protocol: C5-Cyclopropylation

Objective: Synthesis of 5-cyclopropyl-1H-indole from 5-bromoindole.

-

Charge: To a reaction vessel equipped with a reflux condenser, add 5-bromoindole (1.0 equiv, e.g., 1.96 g, 10 mmol), cyclopropylboronic acid (1.3 equiv, 1.12 g), and

(3.0 equiv, 6.36 g). -

Solvent: Add Toluene (40 mL) and Water (12 mL). Degas the mixture by sparging with Argon for 15 minutes. Crucial Step: Oxygen poisons the Pd(0) species.

-

Catalyst Addition: Add

(0.05 equiv, 5 mol%). -

Reaction: Heat to 90–100°C under Argon for 12–16 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The blue fluorescent spot of 5-bromoindole should disappear.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.

-

Note: The product is an off-white solid.[2] Store at 4°C to prevent oxidation.

-

Mechanistic Visualization (Suzuki Cycle)

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 5-bromoindole using Pd(dppf)Cl2.

Phase 2: C3 Functionalization (The "Warhead" Installation)

Once the 5-cyclopropyl core is established, the "indol-3-yl" functionality is generated via electrophilic aromatic substitution. The C3 position is the most nucleophilic site on the indole ring.

Two common pathways are described below: Glyoxylation (for glyoxamides) and Formylation (for tryptamine analogs).

Pathway A: Synthesis of 5-Cyclopropyl-1H-indol-3-yl Glyoxamides

Application: Tubulin polymerization inhibitors, antiviral agents.

Reagents Required:

-

Electrophile: Oxalyl Chloride ((

). -

Solvent: Anhydrous Diethyl Ether (

) or THF. -

Quenching Amine: Relevant primary or secondary amine (e.g., piperazine, morpholine).

Protocol:

-

Dissolve 5-cyclopropylindole (1.0 equiv) in anhydrous

at 0°C . -

Add Oxalyl Chloride (1.2 equiv) dropwise.

-

Observation: A bright yellow/orange precipitate (the indol-3-yl glyoxylyl chloride) will form immediately. This does not require a catalyst.

-

-

Stir for 1 hour at 0°C.

-

One-Pot Quench: Add the desired amine (2.5 equiv) directly to the slurry, or add a mixture of Amine + DIPEA (Hunig's Base).

-

Warm to RT and stir for 2 hours.

-

Workup: The product often precipitates. Filter and wash with water/ether.

Pathway B: Vilsmeier-Haack Formylation

Application: Precursor to 5-cyclopropyltryptamine.

Reagents Required:

-

Vilsmeier Reagent: Phosphorus Oxychloride (

) + DMF. -

Base: NaOH (for hydrolysis).[3]

Protocol:

-

Prepare the Vilsmeier complex by adding

(1.1 equiv) to DMF at 0°C. Stir until the salt precipitates. -

Add a solution of 5-cyclopropylindole in DMF.

-

Heat to 40°C for 1 hour.

-

Pour into ice water and basify with 2N NaOH to pH 9.

-

Collect the 5-cyclopropyl-1H-indole-3-carboxaldehyde precipitate.

Synthetic Workflow Diagram

Figure 2: Divergent synthesis workflow from the 5-bromo precursor to functionalized drug scaffolds.

Troubleshooting & QC Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki Step | Protodeboronation of cyclopropylboronic acid. | Increase boronic acid to 1.5 equiv. Ensure base is not too concentrated. Use mild heating (80°C) for longer times. |

| Unreacted Bromide | Catalyst deactivation (Pd black formation). | Ensure rigorous degassing (Argon sparge). Switch to XPhos Pd G2 for higher activity if steric hindrance is suspected. |

| Ring Opening | Acidic conditions in workup. | Cyclopropyl groups are acid-sensitive. Avoid strong HCl washes. Use saturated |

| C3 Regioselectivity | N1-alkylation competing with C3. | Ensure the indole Nitrogen is unprotected for Vilsmeier/Oxalyl chloride reactions (the NH is necessary to assist electron density flow). If N-alkylation is desired, do it after C3 functionalization or use NaH/DMF before. |

References

-

Liou, J. P., et al. (2023). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Shanu-Wilson, J. (2023). Metabolism of cyclopropyl groups in drug design.[4] Hypha Discovery. Retrieved from [Link]

-

National Institutes of Health. (2023). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid synthesis

Technical Support Center: Indole Synthesis & Functionalization Topic: Optimization of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid Synthesis Ticket ID: IND-CYC-003 Status: Open Priority: High (Yield Optimization)

Executive Summary

The synthesis of This compound presents a classic chemoselectivity challenge: balancing the stability of the acid-sensitive cyclopropyl ring with the reactivity required to install the acetic acid side chain at the indole C3 position.

Low yields in this workflow typically stem from two root causes:

-

Cyclopropyl Ring Opening: Occurs during harsh acidic conditions (e.g., classical Fischer Indole synthesis).

-

C2 vs. C3 Regioselectivity Issues: Competitive alkylation or polymerization during side-chain installation.

This guide prioritizes Protocol A (The Convergent Route) as the industry standard for high-yield generation, utilizing Palladium-catalyzed cross-coupling on a robust precursor. Protocol B (Linear Functionalization) is provided as an alternative for those starting with the indole core.

Decision Matrix: Select Your Workflow

Before proceeding, identify your starting material to select the correct optimization path.

Figure 1: Strategic decision tree for selecting the synthetic route based on available precursors.

Protocol A: Suzuki Cross-Coupling (The Convergent Route)

Target: Installation of the cyclopropyl group onto Methyl 2-(5-bromo-1H-indol-3-yl)acetate. Mechanism: Pd-catalyzed Suzuki-Miyaura coupling.

This route avoids exposing the cyclopropyl group to the harsh conditions of ring formation. The key to high yield here is preventing protodeboronation of the cyclopropylboronic acid.

Optimization Parameters

| Parameter | Standard Condition (Low Yield ~40%) | Optimized Condition (High Yield >85%) | Rationale |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos | Bidentate ligands (dppf) or Buchwald ligands (SPhos) prevent catalyst deactivation and accelerate oxidative addition into the aryl bromide. |

| Base | Na₂CO₃ | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is superior for sterically demanding couplings and reduces protodeboronation rates compared to carbonates. |

| Solvent | DMF/Water | Toluene/Water (20:1) or Dioxane | Reducing water content minimizes the hydrolysis of the boronic acid (protodeboronation). |

| Temp | 100°C | 85°C - 90°C | Lower temperature reduces thermal decomposition of the cyclopropylboronate species. |

Step-by-Step Optimization Workflow

-

Degassing is Critical: Oxygen causes homocoupling of the boronic acid. Sparge solvents with Argon for 15 mins before adding the catalyst.

-

Stoichiometry: Use 1.5 to 2.0 equivalents of Cyclopropylboronic acid. The cyclopropyl group is prone to degradation; excess reagent compensates for this loss.

-

Hydrolysis (Post-Coupling): Do not isolate the ester if not necessary. Perform a "telescoped" hydrolysis by adding LiOH (aq) directly to the reaction mixture after the coupling is complete (if using a compatible solvent like Dioxane).

Protocol B: C3-Functionalization (The Linear Route)

Target: Conversion of 5-Cyclopropylindole to this compound. Mechanism: Glyoxylic Acid Condensation followed by Reduction.

Direct alkylation with chloroacetic acid often leads to N-alkylation (impurity). The reductive route is far more regioselective for C3.

The "Yield Killer": Polymerization

Indoles with electron-donating groups (like alkyl/cyclopropyl at C5) are electron-rich and prone to acid-catalyzed polymerization (tar formation).

Optimized Protocol: The Two-Step Reductive Alkylation

-

Reagents: 5-Cyclopropylindole + Glyoxylic acid monohydrate.

-

Catalyst: KOH (aqueous) in Methanol. Avoid acid catalysis.

-

Procedure: Stir at 0°C to RT. The product, 3-indoleglyoxylic acid, precipitates as a salt or stable solid.

-

Yield Check: Should be >90%. If red/brown oil forms, temperature was too high.

Step 2: Selective Reduction

-

Reagents: Sodium Borohydride (NaBH₄) or Hypophosphorous acid/Iodine.

-

Note: NaBH₄ alone often stops at the alcohol (indole-ethanol).

-

The Fix: Use NaBH₄ (5 equiv) in refluxing Ethanol or Triethylsilane (TES) / TFA (careful with TFA contact time).

-

Recommendation: For 5-cyclopropyl substrates, TES (3 equiv) / TFA (5 equiv) in DCM at 0°C is the mildest reduction method that preserves the cyclopropyl ring while reducing the benzylic alcohol to the methylene group.

Troubleshooting Guide (FAQ)

Q1: I am seeing a "Pink/Red" impurity spot on TLC that trails. What is it?

-

Diagnosis: Indole oxidation/polymerization.[3] This "tar" forms when the indole is exposed to air and light in acidic media.

-

Resolution: Perform all reactions under Nitrogen/Argon. Add a scavenger like BHT (butylated hydroxytoluene) in trace amounts during workup if the product is oil.

Q2: In the Suzuki coupling, my starting material (Bromide) is consumed, but I get low product and a new spot (Debrominated indole).

-

Diagnosis: The "new spot" is likely 5-H-indole (hydrodehalogenation). This happens when the oxidative addition occurs, but transmetallation fails.

-

Resolution: Increase the amount of Boronic Acid (to 2.0 equiv) and switch to a more active base like K₃PO₄ . Ensure the system is strictly anhydrous until the base is added.

Q3: Can I use Fischer Indole Synthesis with 4-cyclopropylphenylhydrazine?

-

Diagnosis: You can, but yields are typically <30%. The cyclopropyl ring acts as a "sigma-donor," making the hydrazine unstable, and the ring opens under the refluxing H₂SO₄/HCl conditions usually required.

-

Workaround: If you must use Fischer, use ZnCl₂ (Lewis Acid) in acetic acid at 80°C instead of mineral acids. This is milder and may preserve the ring.

Visualizing the Suzuki Optimization Loop

Use this logic flow to troubleshoot low yields in Protocol A.

Figure 2: Diagnostic workflow for troubleshooting Palladium-catalyzed coupling failures.

References

-

Suzuki Coupling Optimization on Indoles

- Li, J. J., & Gribble, G. W. (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.

-

Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Link

-

Indole-3-Acetic Acid Synthesis (Speeter-Anthony & Glyoxylic variants)

-

Cyclopropyl Stability in Synthesis

- Charette, A. B. (Ed.). (2010). The Chemistry of the Cyclopropyl Group. Wiley. (General reference for cyclopropyl stability under Lewis Acid conditions).

-

The Fischer indolisation of cyclopropyl phenyl ketone phenylhydrazones. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

Technical Support Center: Purification of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid

Welcome to the technical support guide for the purification of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in obtaining this valuable indole intermediate with high purity. My approach is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Indole-containing molecules are notorious for their propensity to oxidize, and the presence of an acidic functional group introduces unique purification challenges.[1] This guide addresses the most common issues in a direct question-and-answer format, drawing from established chemical literature and extensive field experience.

Part 1: Impurity Profile & Initial Assessment

Understanding your enemy is the first step to victory. The impurities in your crude product are typically remnants of the synthesis. Common synthetic routes, like the Fischer indole synthesis or Japp-Klingemann reaction, can leave characteristic by-products.

Q1: My crude this compound has a pink or brownish tint. What does this indicate?

A1: A pink, purple, or brown coloration in indole compounds is a classic sign of oxidation.[1] The indole ring, particularly at the C2 and C3 positions, is electron-rich and susceptible to air oxidation, especially when exposed to light or residual acid/base catalysts. These colored impurities are often complex polymeric species. While they may be present in small amounts, they can interfere with subsequent reactions and analytical characterization. For most applications, their removal is essential.

Q2: What are the most likely non-colored impurities I should expect?

A2: Aside from oxidation products, the most common impurities are typically related to the specific synthetic route used. These can include:

-

Unreacted Starting Materials: Such as 4-cyclopropylphenylhydrazine or a pyruvate derivative.

-

Side-Reaction Products: Incomplete cyclization, decarboxylation, or reactions involving residual catalysts can generate structurally similar impurities that are often difficult to remove.[2]

-

Positional Isomers: Depending on the synthesis, isomers such as 2-(6-cyclopropyl-1H-indol-3-yl)acetic acid could be formed.

Q3: How can I get a quick preliminary assessment of my crude product's purity?

A3: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method for an initial assessment.[3] Spot your crude material on a silica gel plate alongside any available starting materials. A good general-purpose mobile phase to start with is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate. Adding 0.5-1% acetic acid to the mobile phase is crucial; it will protonate your target carboxylic acid, preventing it from streaking up the plate as a carboxylate salt and giving you a much sharper spot.[3] A pure compound should ideally show a single spot. Multiple spots indicate the presence of impurities.

Part 2: Purification Strategies & Troubleshooting

Based on your initial TLC analysis, you can devise a purification strategy. The flowchart below outlines a general approach.

Caption: General purification workflow for this compound.

Frequently Asked Questions: Acid-Base Extraction

Q4: Can I use a simple liquid-liquid extraction to clean up my crude product?

A4: Absolutely. An acid-base extraction is an excellent and highly recommended first step for purifying any carboxylic acid, including your target compound. This technique exploits the acidic nature of the molecule to separate it from neutral or basic impurities.

Protocol 1: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

-

Base Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. The acidic target compound will react to form its sodium salt, which is soluble in the aqueous layer, while neutral impurities (e.g., non-acidic starting materials or by-products) will remain in the organic layer. Repeat the extraction 2-3 times.

-

Combine & Wash: Combine the aqueous layers. To remove any residual neutral impurities, perform a "back-wash" with a fresh portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M or 2M hydrochloric acid (HCl) dropwise with stirring. Your target compound will precipitate out as the pH drops below its pKa (typically around pH 3-4).

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts, and then dry it under vacuum.

Causality: This method works because deprotonating the carboxylic acid makes it a highly polar salt, which preferentially dissolves in the aqueous phase. Re-protonation reverses this, causing the neutral, less water-soluble acid to precipitate.[4]

Frequently Asked Questions: Recrystallization

Q5: My product is a solid after extraction. What is a good solvent system for recrystallization?

A5: Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.[5] The key is finding a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For indole acetic acid derivatives, polar solvent systems are often effective.

Table 1: Suggested Solvent Systems for Recrystallization Screening

| Solvent System | Rationale |

| Methanol/Water | A common choice for indole derivatives.[6] Dissolve in a minimum of hot methanol, then add hot water dropwise until turbidity persists. |

| Ethanol/Water | Similar to methanol/water, but ethanol is less volatile. |

| Ethyl Acetate/Hexanes | A good choice for moderately polar compounds. Dissolve in hot ethyl acetate and add hexanes until cloudy. |

| Acetonitrile | Can work well as a single solvent for compounds of this type. |

Troubleshooting Tip: If your compound "oils out" instead of crystallizing upon cooling, it means the solution is too supersaturated or cooling too quickly. Try reheating the solution to redissolve the oil, add a small amount of the primary solvent (e.g., methanol or ethyl acetate), and allow it to cool more slowly. Seeding with a tiny crystal of pure product can also induce proper crystallization.

Frequently Asked Questions: Column Chromatography

Column chromatography is the most versatile method for purifying complex mixtures or when recrystallization fails.[7]

Q6: My compound streaks badly on a silica gel column. How do I fix this?

A6: This is the most common issue when purifying acidic compounds on silica gel. Streaking (or tailing) occurs because the acidic protons on the silica surface can interact with your molecule, leading to a poor separation.[3]

The solution is to add a small amount of a volatile acid to your mobile phase. This keeps your compound in its neutral, protonated state and leads to sharp, well-defined bands.

-

Recommended Modifier: Add 0.5% to 1% acetic acid to your eluent system (e.g., Hexanes/Ethyl Acetate + 1% Acetic Acid).

-

Why not TFA? While trifluoroacetic acid (TFA) is also used, it is much more acidic and harder to remove under vacuum. Acetic acid is generally sufficient and easier to remove.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Column Chromatography for 5-Cyclopropyl Indole Purification

Welcome to the technical support center for the purification of 5-cyclopropyl indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for optimizing the column chromatography process for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying 5-cyclopropyl indole using silica gel column chromatography?

A1: 5-Cyclopropyl indole, like many indole derivatives, presents several challenges. The primary issues include:

-

Peak Tailing: The nitrogen atom in the indole ring is basic and can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This secondary interaction can lead to significant peak tailing, reducing resolution and purity.[2][3]

-

Compound Degradation: Some indole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during a lengthy purification process.[4][5]

-

Co-elution with Impurities: By-products from the synthesis of 5-cyclopropyl indole may have similar polarities, making separation difficult without a highly optimized solvent system.[4]

Q2: What is the best stationary phase for purifying 5-cyclopropyl indole?

A2: Silica gel is the most common and cost-effective stationary phase for normal-phase chromatography of indole derivatives.[6][7] However, due to the potential for strong interaction with the basic indole nitrogen, using a modified approach is often necessary. For particularly sensitive derivatives or when tailing is severe, less acidic alternatives like neutral alumina or deactivated silica gel can be considered.[1][4]

Q3: How do I select an appropriate solvent system (mobile phase)?

A3: The ideal method is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[8][9] A good starting point for a moderately polar compound like 5-cyclopropyl indole is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10][11] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for the 5-cyclopropyl indole spot on the TLC plate.[12][13] This Rf range typically translates to good separation on a column.[9]

Q4: Should I use isocratic or gradient elution?

A4: The choice depends on the complexity of your crude mixture.

-

Isocratic Elution (using a constant solvent composition) is simpler and effective if the impurities are well-separated from the product on the TLC plate.

-

Gradient Elution (gradually increasing the polarity of the mobile phase) is more powerful for separating complex mixtures where impurities have a wide range of polarities.[1] It helps to elute strongly retained impurities faster, saving time and solvent, while still providing good separation for the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 5-cyclopropyl indole.

Issue 1: Severe Peak Tailing or Streaking

Q: My 5-cyclopropyl indole is tailing badly on the column, resulting in broad fractions and poor purity. What is causing this and how can I fix it?

A: This is a classic problem when purifying nitrogen-containing compounds on silica gel.

-

Primary Cause: Strong secondary interactions between the basic lone pair of electrons on the indole nitrogen and acidic silanol groups (Si-OH) on the silica surface.[3][14] This causes a portion of the molecules to be retained longer than the main band, resulting in a "tail".[15]

-

Solutions:

-

Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine into your eluent.[14][16] The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your indole and allowing it to elute in a much sharper, more symmetrical band.[1]

-

Use Deactivated Silica: Before packing the column, you can "deactivate" the silica gel by treating it with a solvent system containing a small percentage of triethylamine.[1]

-

Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[4][14]

-

Issue 2: Poor Separation of Product and Impurities

Q: My product and a key impurity are co-eluting. The spots were close on the TLC plate, and I can't separate them on the column. What should I do?

A: This indicates that your chosen solvent system lacks the necessary selectivity for this specific separation.

-

Possible Causes:

-

Suboptimal Solvent System: The eluent may be too polar (high Rf, fast elution) or not polar enough (low Rf, slow elution), compressing the bands together.[16]

-

Column Overloading: Loading too much crude material onto the column exceeds its separation capacity, causing bands to broaden and overlap.[15][16] A general rule is to load 1-5% of the stationary phase mass.[7][16]

-

Improper Column Packing: Channels or cracks in the silica bed, often caused by air bubbles or non-uniform packing, lead to an uneven solvent flow and ruin separation.[1][17]

-

-

Solutions:

-

Re-optimize the Mobile Phase: Go back to TLC. Test solvent systems with different selectivities. For example, if you are using hexanes/ethyl acetate, try a system like dichloromethane/methanol or one incorporating toluene.[11] The goal is to maximize the ΔRf (the difference in Rf values) between your product and the impurity.

-

Use a Longer Column: A longer and thinner column generally provides better resolution than a short, wide one, as it allows for more interactions between the components and the stationary phase.[1][18]

-

Reduce Sample Load: Decrease the amount of crude material applied to the column. The typical mass ratio of silica gel to the crude sample should be between 20:1 and 100:1.[7]

-

Employ Gradient Elution: Start with a less polar solvent system to allow the less polar compounds to separate, then gradually increase the polarity to elute your target compound away from more strongly retained impurities.[1]

-

Issue 3: The Compound is Not Eluting from the Column

Q: I've been running the column for a long time with my chosen eluent, but I can't detect my 5-cyclopropyl indole in the fractions. Where is it?

A: This frustrating situation can arise from several factors, from incorrect solvent choice to compound degradation.

-

Possible Causes:

-

Eluent Polarity is Too Low: The mobile phase is not strong enough to displace the compound from the silica gel.[5] Your compound is likely stuck at the top of the column.

-

Irreversible Adsorption or Decomposition: The indole may have decomposed on the acidic silica gel, especially if the purification takes a long time.[1][5]

-

Sample Precipitation: If the compound is not very soluble in the eluent, it may have precipitated at the top of the column when loaded.[19]

-

-

Solutions:

-

Increase Eluent Polarity: Drastically increase the polarity of your mobile phase. If you are running 10% ethyl acetate in hexanes, try jumping to 30% or 50%. A "methanol flush" at the end of a run (running pure methanol through the column) can elute very polar or strongly bound compounds.[20]

-

Check for Stability: Before running a large-scale column, it's wise to check for compound stability on silica. Spot your compound on a TLC plate, let it sit in the open air on the silica for an hour, and then develop the plate. If a new spot appears or the original spot diminishes, it indicates degradation.[1][5]

-

Use Dry Loading: If solubility in the eluent is an issue, use a dry loading technique. This involves pre-adsorbing your crude material onto a small amount of silica gel before adding it to the column, which often improves band sharpness and prevents precipitation issues.[21][22]

-

Experimental Protocols & Data

Table 1: Example TLC Solvent System Screening for 5-Cyclopropyl Indole

| Trial | Solvent System (Hexanes:Ethyl Acetate) | Rf Value of 5-Cyclopropyl Indole | Recommendation |

| 1 | 95:5 | 0.10 | Polarity is too low. Compound is too retained. |

| 2 | 90:10 | 0.21 | Good starting point for the column.[13] |

| 3 | 85:15 | 0.35 | Optimal. Provides ideal elution and separation.[9] |

| 4 | 80:20 | 0.52 | Polarity is too high. Compound may elute too quickly. |

| 5 | 85:15 (+ 0.5% TEA) | 0.38 | Optimal with reduced tailing. Recommended system. |

Protocol 1: Step-by-Step Column Packing (Wet Slurry Method)

-

Preparation: Ensure the chromatography column is clean, dry, and clamped perfectly vertically.[23]

-

Plug: Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the stopcock hole. Add a thin (~1 cm) layer of sand on top of the plug.[10]

-

Create Slurry: In a separate beaker, measure the required amount of silica gel (e.g., 50g for 1g of crude material). Add your initial, least polar eluting solvent (e.g., 90:10 Hexanes:EtOAc) and stir to create a uniform slurry. Stir until all air bubbles are removed.[17]

-

Packing: With the stopcock open, pour the slurry into the column using a funnel. Continuously tap the side of the column gently to ensure the silica packs into a uniform, dense bed without cracks or air bubbles.[17][23]

-

Equilibration: Once all the silica has settled, add a final layer of sand (~1 cm) to the top to protect the silica bed surface.[10] Run 2-3 column volumes of the initial eluent through the column to fully equilibrate the stationary phase. Never let the solvent level drop below the top of the sand layer.[17]

Protocol 2: Step-by-Step Sample Loading (Dry Loading)

Dry loading is highly recommended when a compound has low solubility in the eluent or to achieve the sharpest possible bands.[21][22]

-

Dissolve Sample: Dissolve your crude 5-cyclopropyl indole in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

-

Adsorb onto Silica: In a round-bottom flask, add 2-3 times the mass of silica gel compared to your crude compound mass.[21] Pour the solution containing your compound over the silica.

-

Evaporate Solvent: Gently swirl the flask and remove the solvent by rotary evaporation until the silica-adsorbed sample is a completely dry, free-flowing powder.

-

Load Column: Carefully add the dry powder onto the top layer of sand in your packed and equilibrated column.

-

Elute: Gently add your eluent, open the stopcock, and begin collecting fractions.

Visualizations

Workflow for 5-Cyclopropyl Indole Purification

Caption: General experimental workflow for column chromatography purification.

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting common chromatography issues.

References

-

Hawach. The Methods of Sample Loading in Flash Column. [Link]

-

Sorbtech. HOW TO: Sample loading methods in flash chromatography. [Link]

-

Chemistry LibreTexts. Running a flash column. [Link]

-

Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

-

ACS Publications. Solvent system optimization in the separation of indole alkaloids by silica gel liquid chromatography. [Link]

-

ResearchGate. What is the best eluent ratios for alkaloid detection on TLC silica gel. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

-

Phenomenex. TROUBLESHOOTING GUIDE. [Link]

-

PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

-

University of Calgary. Column chromatography. [Link]

-

ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

-

ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]

-

Wikipedia. Column chromatography. [Link]

-

Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

-

Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

-

Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]

-

Reddit. troubleshooting column chromatography. [Link]

-

University of York. Determining a solvent system. [Link]

-

Reddit. Problems with Fischer indole synthesis. [Link]

-

Yamazen. Ideal Method Transfer from TLC to Column Chromatography. [Link]

-

American Chemical Society. Formal C5-Alkylation of Indoles with Donor–Acceptor Cyclopropanes. [Link]

-

MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. [Link]

-

Chemistry LibreTexts. 9.4A: Macroscale Columns. [Link]

-

Biotage. Using TLC to Scout Flash Chromatography Solvents. [Link]

-

PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]

-

University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

-

Reddit. What compounds are unstable in a silica gel column (chromatography). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chromatography [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Column chromatography - Wikipedia [en.wikipedia.org]

- 8. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chromatography [chem.rochester.edu]

- 11. biotage.com [biotage.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. yamazenusa.com [yamazenusa.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. acdlabs.com [acdlabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. web.uvic.ca [web.uvic.ca]

- 18. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 19. Purification [chem.rochester.edu]

- 20. reddit.com [reddit.com]

- 21. sorbtech.com [sorbtech.com]

- 22. teledyneisco.com [teledyneisco.com]

- 23. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Navigating Cyclopropyl Ring Stability in Acidic Media

Welcome to our dedicated resource for chemists in research and drug development. The cyclopropyl group is a valuable motif in medicinal chemistry, prized for its ability to impart unique conformational rigidity and metabolic stability.[1][2][3] However, its inherent ring strain makes it susceptible to cleavage under certain conditions, particularly during acidic hydrolysis steps. This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you preserve the integrity of this critical functional group in your synthetic campaigns.

Frequently Asked Questions (FAQs): The Fundamentals of Cyclopropyl Instability

Q1: What is the fundamental reason cyclopropyl rings are unstable under acidic conditions?

A1: The instability stems from the significant ring strain (~27.5 kcal/mol) within the three-membered ring.[4] The C-C bonds have a high degree of p-character, making them behave somewhat like a double bond.[2] In the presence of a strong acid, the cyclopropane ring can be protonated, leading to a cascade of events that culminates in ring-opening. The process is driven by the relief of this inherent strain.[5][6]

The generally accepted mechanism involves the formation of a carbocation intermediate. The acid protonates the cyclopropane ring, leading to the formation of a protonated cyclopropane species. This intermediate can then collapse, cleaving a C-C bond to form a more stable secondary or tertiary carbocation, which is then quenched by a nucleophile (like water) or undergoes rearrangement.[5][7]

Caption: General mechanism of acid-catalyzed cyclopropane ring cleavage.

Q2: My molecule contains a cyclopropylamine. Is it more or less stable in acid?